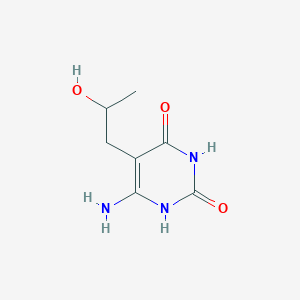
6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound features an amino group at the 6th position, a hydroxypropyl group at the 5th position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions
6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms with hydroxyl groups, and substituted compounds with various functional groups attached to the amino or hydroxypropyl positions.
科学的研究の応用
6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism by which 6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The amino and hydroxypropyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
6-amino-5-(2-hydroxypropyl)-2-sulfanylidene-1H-pyrimidin-4-one: This compound features a sulfanylidene group instead of one of the keto groups, which may alter its reactivity and biological activity.
5-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione: This compound has a methyl group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione is unique due to its specific functional groups and their positions on the pyrimidine ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
90008-83-6 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
6-amino-5-(2-hydroxypropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-3(11)2-4-5(8)9-7(13)10-6(4)12/h3,11H,2H2,1H3,(H4,8,9,10,12,13) |
InChIキー |
BPRJPGZUWBFANN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(NC(=O)NC1=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


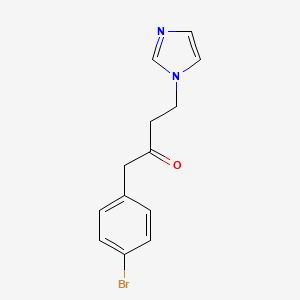
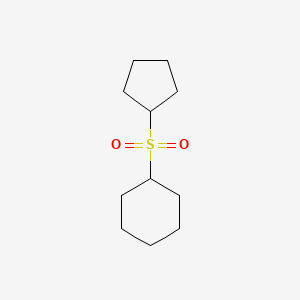
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
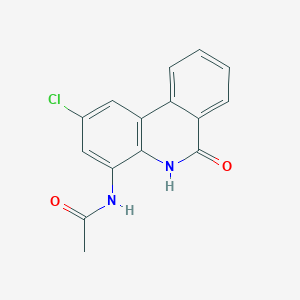

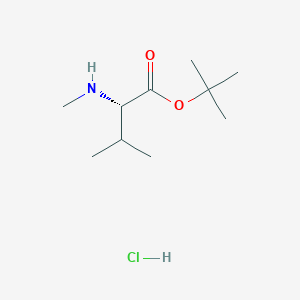

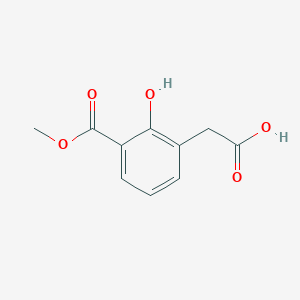
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
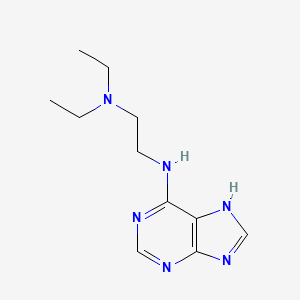
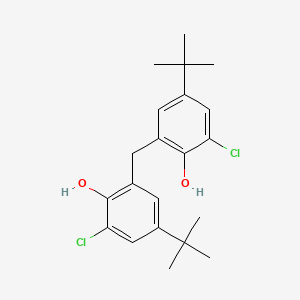
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)

